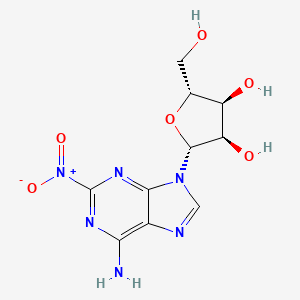![molecular formula C9H8N2O3 B12925544 4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one CAS No. 105831-95-6](/img/structure/B12925544.png)
4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one is a compound that belongs to the family of quinoid compounds. These compounds are known for their presence in natural products, endogenous biochemical substances, and various drugs. They play a significant role in electron transfer processes in metabolic activities such as photosynthesis and respiration, which are essential for life .
Méthodes De Préparation
The synthesis of 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one can be achieved through the halogenation of corresponding quinone imines. The reaction conditions typically involve the use of solvents like chloroform and elution with benzene-hexane mixtures. The purity of the compounds is often checked using thin-layer chromatography (TLC) and visualized under UV light .
Analyse Des Réactions Chimiques
4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens for halogenation and trifluoromethanesulfonic acid for reactions with phenol and benzenediols. The major products formed from these reactions are halogenated derivatives and other substituted compounds .
Applications De Recherche Scientifique
This compound has several scientific research applications. It is used in the synthesis of various derivatives that exhibit biological activities such as anticancer, cytotoxic, and immunotoxic properties. It is also employed in the study of electron transfer processes in metabolic activities and the development of pesticides and fungicides .
Mécanisme D'action
The mechanism of action of 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one involves its role in electron transfer processes. The compound interacts with molecular targets and pathways involved in metabolic activities, such as photosynthesis and respiration. The redox potential and electrophilicity of the compound play a crucial role in determining its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-((4-Oxocyclohexa-2,5-dien-1-ylidene)amino)isoxazolidin-3-one include other quinoid compounds such as N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide and 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide. These compounds share similar structures and biological activities but differ in their specific substituents and degree of halogenation .
Propriétés
Numéro CAS |
105831-95-6 |
|---|---|
Formule moléculaire |
C9H8N2O3 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)10-8-5-14-11-9(8)13/h1-4,8H,5H2,(H,11,13) |
Clé InChI |
DVFKBPVEENUAHX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NO1)N=C2C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


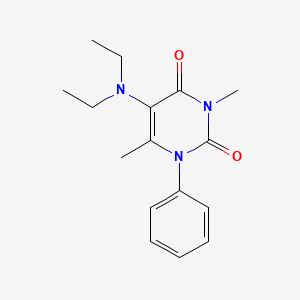

![2-[(2-Bromo-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12925469.png)
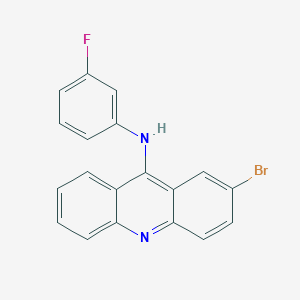
![Benzaldehyde, 4-[2-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]ethoxy]-](/img/structure/B12925488.png)
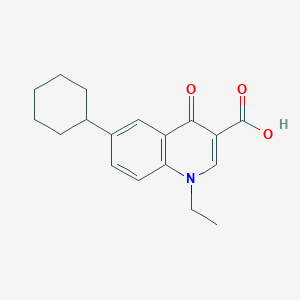
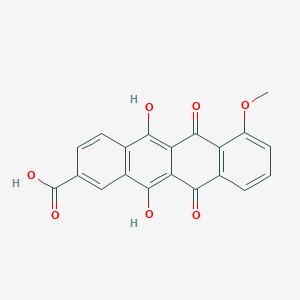
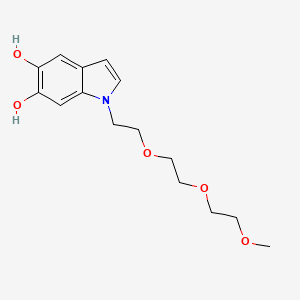

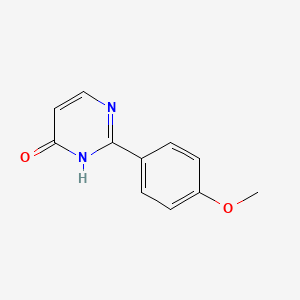
![N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B12925523.png)
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)

